molecular formula C23H19N3O4 B2602521 N~3~-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide CAS No. 1251673-03-6

N~3~-(3,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide

Cat. No. B2602521
CAS RN: 1251673-03-6
M. Wt: 401.422
InChI Key: UAWNAQWTXRBUKD-UHFFFAOYSA-N
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Description

The compound is a cinnoline derivative, which is a type of nitrogen-containing heterocyclic compound. Cinnoline derivatives have been studied for their potential biological activities . The presence of the 3,4-dimethoxyphenyl group suggests that it might have similar properties to other compounds with this group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, cinnoline derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the amide group could impact its solubility and reactivity .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Study on Drug Metabolism : A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways of related compounds. The study found that the drug was extensively metabolized, with the principal route of metabolism involving oxidation. This suggests a potential area of research for similar compounds regarding their metabolic stability and pathways (Renzulli et al., 2011).

Investigation of New Therapeutic Agents

  • Evaluation of Cellular Proliferation in Tumors : Another study assessed the feasibility of using a cellular proliferative marker, 18F-ISO-1, for imaging tumor proliferation by PET in patients with malignant neoplasms. The research provides a framework for exploring similar compounds in diagnostic imaging and evaluating tumor proliferation, highlighting the potential for developing new diagnostic tools (Dehdashti et al., 2013).

Environmental and Occupational Health

  • Exposure to Environmental Contaminants : Research on the exposure to polybrominated diphenyl ethers (PBDEs) in US mothers' milk examines the environmental presence and health implications of persistent organic pollutants. Studies like this are crucial for understanding the environmental and health impacts of chemical compounds and their metabolites, providing insight into how related compounds might behave in environmental and biological contexts (Schecter et al., 2003).

Toxicology and Safety Studies

  • Investigation of Novel Psychoactive Substances : The identification and quantification of novel psychoactive substances, such as 25B-NBOMe and 4-CMC, in biological material, are critical for forensic and toxicological studies. This research highlights the importance of developing analytical methods to detect and quantify new drugs and their metabolites, which is relevant for safety assessments and legal considerations (Wiergowski et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for its potential biological activities, it might interact with certain enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for this information .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-oxo-1-phenylcinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-29-19-13-12-15(14-20(19)30-2)24-23(28)21-22(27)17-10-6-7-11-18(17)26(25-21)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWNAQWTXRBUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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